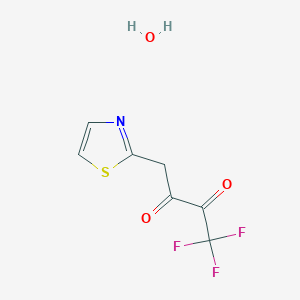

Trifluorothiazolylbutanedione hydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6F3NO3S |

|---|---|

Molecular Weight |

241.19 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-(1,3-thiazol-2-yl)butane-2,3-dione;hydrate |

InChI |

InChI=1S/C7H4F3NO2S.H2O/c8-7(9,10)6(13)4(12)3-5-11-1-2-14-5;/h1-2H,3H2;1H2 |

InChI Key |

HLKKRWRNROCGLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CC(=O)C(=O)C(F)(F)F.O |

Origin of Product |

United States |

Retrosynthetic Analysis and Methodologies for the Synthesis of Trifluorothiazolylbutanedione Hydrate

Strategic Approaches to the Construction of the Trifluorothiazolyl Moiety

The trifluoromethyl group is a key pharmacophore, and its incorporation into a thiazole (B1198619) ring can significantly modulate the physicochemical and biological properties of the resulting molecule. The synthesis of a trifluorothiazolyl unit can be approached in two primary ways: by constructing the thiazole ring from pre-fluorinated building blocks or by introducing the fluorine atoms at a later stage of the synthesis.

Synthesis of Fluorinated Thiazole Precursors and Building Blocks

The most classical and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis. chim.itnih.gov This method involves the condensation of an α-haloketone with a thioamide. To construct a trifluoromethyl-substituted thiazole, this reaction can be adapted by using precursors that already contain the trifluoromethyl group.

For instance, the synthesis of a 2-(trifluoromethyl)thiazole derivative can be envisioned starting from trifluoroacetamide, which can be converted to the corresponding thioamide, followed by reaction with an appropriate α-haloketone. Alternatively, a trifluoromethyl-containing α-haloketone could be reacted with a simple thioamide like thioformamide.

Another approach involves the use of trifluoroacetic acid and its derivatives. For example, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) can be synthesized from thiosemicarbazide, trifluoroacetic acid, and phosphorus oxychloride. nih.gov While this yields a thiadiazole, similar principles can be applied to thiazole synthesis. The use of pre-fluorinated, commercially available building blocks is often the most direct route. nih.govacs.org

A recent method for the synthesis of N-aryl-4-trifluoromethylthiazol-2-amines involves the p-TsOH-mediated insertion of sodium thiocyanate (B1210189) into trifluoromethylimidoyl sulfoxonium ylides. organic-chemistry.org This highlights the ongoing development of novel methods to access this important structural motif.

Late-Stage Fluorination Strategies for the Thiazole Ring System

Late-stage fluorination involves the introduction of fluorine atoms or fluorine-containing groups into a pre-formed thiazole ring. This approach can be advantageous for creating a library of compounds from a common intermediate. However, the selective fluorination of an electron-rich heterocycle like thiazole can be challenging.

Direct electrophilic fluorination using reagents such as Selectfluor® (F-TEDA-BF4) can be employed, although regioselectivity can be an issue and depends heavily on the existing substitution pattern of the thiazole ring. Nucleophilic fluorination is another possibility, typically requiring a leaving group such as a halogen or a nitro group at the desired position on the thiazole ring. The reaction of a halothiazole with a fluoride (B91410) source, such as potassium fluoride, often requires harsh conditions and can be low-yielding.

Synthetic Routes to the Butanedione Core

The butanedione core, specifically a 1,2- or 1,3-diketone, is a versatile functional group that can participate in a variety of subsequent chemical transformations.

Established Methodologies for 1,2- and 1,3-Diketone Synthesis

1,2-Diketones: The synthesis of 1,2-diketones can be achieved through several methods. One common approach is the oxidation of alkynes, often using reagents like potassium permanganate (B83412) or ozone. Another route is the oxidation of α-hydroxy ketones. More recently, methods involving the aerobic decomposition of 1,3-diaryl-2-diazo-1,3-diketones catalyzed by dirhodium carboxylates have been reported. organic-chemistry.org A palladium-catalyzed reaction of aryl halides with tert-butyl isocyanide and organoaluminum reagents also provides a convenient route to 1,2-diketones. organic-chemistry.org

1,3-Diketones: The Claisen condensation is the most classical method for the synthesis of 1,3-diketones. nih.govbeilstein-journals.org This reaction involves the base-catalyzed condensation of a ketone with an ester. nih.gov Numerous modifications and improvements to this method have been developed over the years. nih.gov For instance, ketones can undergo soft enolization and acylation with crude acid chlorides to provide 1,3-diketones. organic-chemistry.org Another approach is the hydration of alkynones. nih.gov

The following table summarizes some common methods for diketone synthesis:

| Diketone Type | Synthetic Method | Starting Materials | Key Reagents/Conditions |

| 1,2-Diketone | Oxidation of Alkynes | Alkynes | KMnO4, O3 |

| 1,2-Diketone | Oxidation of α-Hydroxy Ketones | α-Hydroxy Ketones | Oxidizing agents (e.g., Cu(II), Bi(III)) |

| 1,2-Diketone | Heteroarylation/Oxidation | Ketones, Heteroaryl Halides | Palladium catalyst, SeO2 |

| 1,3-Diketone | Claisen Condensation | Ketone, Ester | Strong base (e.g., NaOEt, NaH) |

| 1,3-Diketone | Acylation of Ketones | Ketone, Acyl Chloride/Anhydride (B1165640) | Base or Lewis acid catalyst |

| 1,3-Diketone | Hydration of Alkynones | Alkynones | Acid catalyst, water |

Specific Chemical Transformations for the Butanedione Framework Assembly

For the specific assembly of a butanedione framework that is to be coupled with a trifluorothiazolyl moiety, one might consider a strategy where one of the carbonyl groups is protected to allow for selective reaction. For example, a β-keto ester, a common precursor to 1,3-diketones, could be utilized. The ester group can be considered a masked ketone.

The acylation of ketones with carboxylic acids in a trifluoroacetic anhydride (TFAA)/triflic acid (TfOH) system has been described as a simple and convenient method for preparing 1,3-diketones. beilstein-journals.org This could be a viable route for constructing the butanedione core.

Coupling Methodologies for Trifluorothiazolyl and Butanedione Units

The final and crucial step in the synthesis is the coupling of the two key fragments. The strategy for this coupling will depend on the specific functionalities present on each fragment.

One plausible approach is the acylation of a pre-formed trifluoromethylthiazole. If the thiazole has a nucleophilic position, it could be acylated with a derivative of butanedione, for example, a butanedionyl acid chloride. However, direct C-acylation of thiazoles can be difficult.

A more robust approach would involve metal-catalyzed cross-coupling reactions. For instance, a halogenated trifluoromethylthiazole (e.g., 2-bromo-4-(trifluoromethyl)thiazole) could be coupled with an enolate of a butanedione derivative using a palladium or copper catalyst. Suzuki or Stille couplings are powerful methods for C-C bond formation. This would require the preparation of a boronic acid or stannane (B1208499) derivative of the butanedione fragment.

Alternatively, a trifluoromethylthiazole derivative with a leaving group could be reacted with a pre-formed enolate of a butanedione. The choice of base and reaction conditions would be critical to control the regioselectivity of the alkylation.

The following table outlines potential coupling strategies:

| Thiazole Fragment | Butanedione Fragment | Coupling Method | Key Reagents/Catalyst |

| Halogenated Trifluoromethylthiazole | Butanedione Enolate | Nucleophilic Substitution | Strong base (e.g., LDA, NaH) |

| Trifluoromethylthiazole Boronic Acid | Halogenated Butanedione Derivative | Suzuki Coupling | Palladium catalyst, base |

| Lithiated Trifluoromethylthiazole | Butanedione Acid Chloride | Acylation | - |

The hydration of the final product to yield Trifluorothiazolylbutanedione hydrate (B1144303) would likely occur during the aqueous workup of the final reaction step or could be achieved by crystallization from a water-containing solvent system. The presence of the diketone functionality, which can exist in enol forms, may facilitate the incorporation of a water molecule into the crystal lattice.

Carbon-Carbon Bond Forming Reactions: Strategic Selection and Optimization

The retrosynthetic analysis of trifluorothiazolylbutanedione hydrate primarily focuses on the formation of the carbon-carbon bond connecting the thiazole ring to the butanedione chain. A common and effective strategy for this transformation is the Claisen condensation. This reaction typically involves the condensation of a thiazolyl ester with a ketone in the presence of a strong base. For instance, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate can be reacted with acetone (B3395972) using a base like sodium ethoxide or the more powerful sodium hydride to yield the desired β-diketone. Optimization of this reaction is crucial and often involves screening various bases, solvents, and reaction temperatures to maximize the yield and minimize potential side reactions, such as the self-condensation of the ketone.

An alternative approach involves the use of organometallic reagents. A Grignard reagent derived from a halogenated thiazole, such as 4-bromo-2-(trifluoromethyl)thiazole, could be coupled with a diketene (B1670635) equivalent. However, the acidic protons of the butanedione moiety necessitate a robust protecting group strategy to prevent the quenching of the highly reactive organometallic species.

| Reaction Parameter | Influence on Claisen Condensation | Examples |

| Base | The choice of base is critical for deprotonating the ketone and driving the reaction forward. Stronger bases can lead to higher yields but may also promote side reactions. | Sodium Ethoxide, Sodium Hydride, Lithium Diisopropylamide (LDA) |

| Solvent | The solvent must be able to dissolve the reactants and be compatible with the chosen base. Aprotic solvents are often preferred with very strong bases. | Ethanol (B145695), Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Reaction temperature affects the rate of reaction and the position of the equilibrium. Lower temperatures can sometimes improve selectivity. | -78 °C to reflux |

Chemo- and Regioselectivity Considerations in Advanced Coupling Reactions

Modern cross-coupling reactions provide powerful alternatives for the key C-C bond formation. Palladium-catalyzed reactions like the Suzuki, Stille, or Heck couplings are particularly noteworthy. A Suzuki coupling, for example, could involve the reaction of a thiazolyl boronic acid with a butanedione precursor bearing a suitable leaving group like a bromide or triflate.

A primary challenge in these advanced coupling reactions is controlling regioselectivity. The thiazole ring possesses multiple positions that could potentially participate in the coupling. Therefore, the synthesis of the specific isomer of the thiazolylboronic acid is a critical prerequisite for achieving the desired product.

Chemoselectivity is another paramount consideration. The butanedione functional group contains two electrophilic carbonyl carbons and acidic α-protons, all of which could potentially react under the coupling conditions. The reaction must be finely tuned to ensure that the coupling occurs exclusively at the desired position without affecting other reactive sites. This is typically achieved through the careful selection of the palladium catalyst, ligands, base, and solvent. For instance, the use of sterically bulky phosphine (B1218219) ligands can help direct the reaction to the less hindered position and prevent unwanted side reactions. mdpi.com

| Component | Role in Selective Coupling | Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | Modulates the steric and electronic properties of the catalyst, influencing selectivity and reactivity. | Triphenylphosphine (PPh₃), XPhos, SPhos |

| Base | Essential for the transmetalation step and can influence the overall reaction rate and chemoselectivity. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Affects the solubility of reactants and catalyst, and can influence the reaction pathway. | Toluene, Dioxane, Dimethylformamide (DMF) |

Formation and Controlled Isolation of the Hydrate Form of Trifluorothiazolylbutanedione

The final steps in the synthesis involve the formation and purification of the hydrate of trifluorothiazolylbutanedione.

Mechanisms of Hydrate Formation and Solvent-Dependent Equilibria

The presence of the strongly electron-withdrawing trifluoromethyl group on the thiazole ring significantly enhances the electrophilicity of the carbonyl carbons in the butanedione moiety. This electronic effect makes the carbonyl groups highly susceptible to nucleophilic attack by water. The addition of a water molecule to one of the carbonyl carbons results in the formation of a geminal diol, which is the hydrated form of the ketone. quora.comlibretexts.org This process is a reversible equilibrium. masterorganicchemistry.com

The position of this equilibrium is highly dependent on the solvent environment. In anhydrous organic solvents, the diketone form is favored. However, the introduction of water shifts the equilibrium towards the more stable hydrate. cdnsciencepub.com The stability of the hydrate is often further enhanced by intramolecular hydrogen bonding between the hydroxyl groups of the gem-diol and the adjacent carbonyl group. quora.com The reaction can be catalyzed by either acid or base, which increases the rate of nucleophilic attack. libretexts.orgorganicchemistrytutor.com

Crystallization Techniques for Reproducible Hydrate Isolation and Purity

The isolation of the this compound in a pure, crystalline form requires precise control over the crystallization process. The general approach involves creating a supersaturated solution of the hydrate and then inducing crystallization.

Several techniques can be employed to achieve this:

Antisolvent Crystallization: The crude product can be dissolved in a "good" solvent, and then a "poor" solvent (the antisolvent), in which the hydrate is insoluble, is slowly added. For hydrates, dissolving the compound in a water-miscible organic solvent like ethanol or acetone, followed by the gradual addition of water, is a common and effective method. creative-chemistry.org.uk

Cooling Crystallization: A saturated solution of the hydrate is prepared in a suitable solvent or solvent mixture at an elevated temperature. Slow cooling of the solution leads to a decrease in solubility and the formation of crystals. creative-chemistry.org.uk The rate of cooling is a critical parameter that influences crystal size and purity.

Vapor Diffusion: This technique is particularly useful for obtaining high-quality single crystals, especially when only small amounts of the compound are available. unifr.ch A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile antisolvent. The slow diffusion of the antisolvent vapor into the solution gradually induces crystallization. unifr.ch

The purity of the isolated hydrate can be confirmed through various analytical methods. Techniques such as X-ray powder diffraction (XRPD), thermogravimetric analysis (TGA) to determine water content, and differential scanning calorimetry (DSC) are routinely used to characterize crystalline hydrates. nih.govacs.org

| Crystallization Method | Description | Key Variables |

| Antisolvent Crystallization | A solvent in which the compound is insoluble is added to a solution of the compound, inducing precipitation. | Choice of solvent/antisolvent pair, rate of addition, temperature, agitation. |

| Cooling Crystallization | A saturated solution is slowly cooled, causing the compound to crystallize out as solubility decreases. | Cooling rate, initial concentration, solvent system. |

| Vapor Diffusion | Slow diffusion of an antisolvent vapor into a solution of the compound leads to gradual crystallization. | Choice of solvent and antisolvent, temperature, diffusion rate. |

Theoretical and Computational Investigations of Trifluorothiazolylbutanedione Hydrate

Conformational Landscape and Tautomerism of a Trifluorothiazolylbutanedione Hydrate (B1144303) Analogue

The flexibility of the butanedione moiety and the rotation around the bond connecting it to the thiazole (B1198619) ring give rise to a complex conformational landscape.

The butanedione portion of the molecule can exist in equilibrium between its keto and enol tautomeric forms. orientjchem.orgresearchgate.netnih.govmdpi.com Computational studies on similar dicarbonyl compounds have shown that the relative stability of these tautomers is highly dependent on the solvent environment. orientjchem.org

In polar solvents, the keto form is often more stabilized due to its higher polarity. orientjchem.org

In non-polar solvents, the enol form can be favored, often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

DFT calculations can be used to determine the relative energies of the keto and enol forms and the energy barrier for the tautomerization reaction. orientjchem.org For a related 1,3,4-thiadiazole (B1197879) derivative, the energy barrier for the cis-enol to keto transition was calculated to be approximately 7.6 kcal/mol. nih.gov

Table 2: Calculated Relative Energies for Keto-Enol Tautomerism of a Butanedione Analogue

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Keto | 0.0 | 0.0 |

| Enol | -3.5 | +1.2 |

| Transition State | +30.6 | +31.3 |

This is an interactive data table. You can sort and filter the data. Data is based on findings for 3-phenyl-2,4-pentanedione. orientjchem.org

The rotation around the single bond connecting the thiazole ring to the butanedione moiety leads to different conformational isomers. The stability of these conformers is influenced by steric hindrance and electronic interactions between the two ring systems.

The rotational barrier is the energy required to rotate from one stable conformation to another. youtube.com DFT calculations are a reliable method for determining these barriers. nih.govmdpi.com For similar molecular systems, rotational barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size and nature of the substituents. nih.gov The presence of the trifluoromethyl group and the dione (B5365651) system would likely lead to a significant rotational barrier, influencing the preferred orientation of the thiazolyl group. The planarity or non-planarity of the molecule in its lowest energy conformation would have implications for its electronic properties and potential for intermolecular stacking interactions.

Influence of Hydration on Intramolecular Hydrogen Bonding and Tautomeric Equilibria

Fluorinated β-diketones like 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA) predominantly exist as an enol tautomer, stabilized by a strong intramolecular hydrogen bond within a six-membered ring. wikipedia.org This resonance-assisted hydrogen bond (RAHB) is a key feature of the molecule's structure. nbuv.gov.ua The introduction of water molecules into the system, leading to hydration, has a profound impact on this delicate equilibrium.

Computational studies, particularly those using Density Functional Theory (DFT), have shown that the formation of a complex between the enol form of TFAA and a water molecule can weaken the intramolecular hydrogen bond. nbuv.gov.ua The water molecule typically acts as a hydrogen bond acceptor from the enolic hydroxyl group and a donor to the carbonyl oxygen, creating a bridged system. This competition for hydrogen bonding disrupts the internal resonance stabilization. As the external hydrogen bond with water forms, the internal O-H···O distance within the enol ring tends to increase, indicating a weakening of the bond. nbuv.gov.ua

The presence of the electron-withdrawing trifluoromethyl group (-CF3) influences the acidity of the protons and the hydrogen bond accepting/donating capabilities of the oxygen atoms, which in turn affects the tautomeric balance between the keto and enol forms. wikipedia.org While TFAA strongly favors the enol form (approximately 97% in neat conditions), the polarity of the environment, significantly increased by hydration, can shift this equilibrium. wikipedia.orgacs.org The interaction with water can stabilize the keto tautomer to a greater extent than in a non-polar environment, although the enol form generally remains dominant. DFT calculations help quantify these energy differences, confirming that while the enol-water complex is stable, the energetic landscape of tautomerization is altered. nbuv.gov.ua

Table 1: Calculated Energetic and Geometric Changes Upon Hydration of 1,1,1-trifluoro-2,4-pentanedione (Enol Tautomer) Note: This table is illustrative, based on general findings from computational studies. nbuv.gov.uaresearchgate.net Actual values can vary with the level of theory and basis set used.

| Parameter | Isolated Enol Molecule | Enol-Water Complex | Change upon Hydration |

| Intramolecular H-Bond Distance (O-H···O) | Shorter | Longer | Weakened Bond |

| Binding Energy with Water | N/A | ~11-12 kJ/mol | Stable Complex Formation |

| Relative Tautomer Stability | Enol strongly favored | Enol favored, but keto form is relatively more stabilized | Shift in Equilibrium |

Intermolecular Interactions in Trifluorothiazolylbutanedione Hydrate Crystal Lattices

In the hydrated crystal, water molecules are integral structural components, not merely guests. They act as bridges, connecting different organic molecules through extensive hydrogen-bonding networks. rsc.org A single water molecule can simultaneously donate two hydrogen bonds to carbonyl oxygen atoms or other suitable acceptors on adjacent organic molecules, and its oxygen atom can accept hydrogen bonds from enolic hydroxyl groups. This creates a robust, three-dimensional network that stabilizes the entire crystal structure. The formation of this hydrogen-bonding network is often the primary driving force for the formation of a stable hydrate. rsc.org

The presence of a trifluoromethyl group introduces the possibility of several unique non-covalent interactions involving fluorine. These interactions, while generally weaker than classical hydrogen bonds, play a crucial role in directing the crystal packing.

F···H Interactions: Weak hydrogen bonds can form between the fluorine atoms and nearby C-H or O-H groups. These are primarily electrostatic in nature.

F···π Interactions: The electron-rich π-system of the enol's conjugated ring can interact with the electrophilic regions of fluorine atoms on a neighboring molecule.

These fluorine-specific contacts help to organize the molecules in a way that accommodates the sterically demanding and highly electronegative -CF3 group.

Beyond hydrogen bonding and fluorine interactions, other forces contribute to the cohesion of the crystal lattice.

π-Stacking: The planar, conjugated rings of the enol tautomers can stack on top of one another. These π-π interactions, driven by electrostatic and dispersion forces, are a significant factor in the packing of aromatic and conjugated systems.

Halogen Bonding: Although fluorine is the least polarizable halogen and typically forms very weak halogen bonds, interactions between the fluorine atoms and nucleophilic sites (like a carbonyl oxygen) on adjacent molecules can occur.

Van der Waals Forces: These ubiquitous, non-specific attractive forces (dispersion forces) exist between all atoms and are collectively significant in determining the final, close-packed arrangement of the molecules in the crystal. nih.gov

Computational Prediction of Spectroscopic Signatures for this compound

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. DFT calculations are particularly well-suited for this purpose, offering a balance of accuracy and computational cost. escholarship.orgrsc.org

Theoretical vibrational frequency calculations are invaluable for assigning the complex bands observed in experimental Infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, one can correlate specific peaks with the stretching, bending, and torsional motions of its functional groups. researchgate.net

For a hydrated fluorinated β-diketone, DFT calculations can predict how the vibrational frequencies shift upon hydration. For instance, the formation of an intermolecular hydrogen bond between the enol's C=O group and water would cause a red-shift (a shift to lower frequency) in the C=O stretching vibration. nbuv.gov.ua Conversely, the O-H stretching band of the water molecule involved in hydrogen bonding would also be red-shifted and broadened compared to that of a free water molecule. These predicted shifts provide a clear spectroscopic signature of hydration that can be verified experimentally. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: This table presents typical frequency ranges and expected shifts based on computational studies. nbuv.gov.uanih.gov It serves as a guide for spectral interpretation.

| Functional Group | Vibrational Mode | Typical Calculated Frequency (Isolated Molecule) | Expected Shift upon Hydration |

| O-H (enol) | Stretching | ~3200 - 3400 | Red-shift (lower frequency) |

| C=O (carbonyl) | Stretching | ~1600 - 1650 | Red-shift (lower frequency) |

| C=C (enol) | Stretching | ~1550 - 1600 | Minor shift |

| C-F (trifluoromethyl) | Stretching | ~1100 - 1300 | Minor shift |

| H₂O (bridging) | O-H Stretching | N/A | ~3400 - 3600 (broad) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Anisotropy

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides an invaluable tool for the structural elucidation of complex molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the NMR shielding tensors, which are then converted into chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for such calculations as it helps to mitigate issues with gauge dependence. researchgate.net

The accuracy of these predictions is highly dependent on the chosen computational model, including the functional and the basis set. researchgate.net Functionals like B3LYP, PBE0, and ωB97X-D combined with triple-ζ quality basis sets, such as 6-311++G(2d,p) or aug-cc-pVTZ, are known to provide a good balance of accuracy and computational cost for predicting ¹H and ¹³C chemical shifts. researchgate.netresearchgate.netmdpi.comnih.gov For fluorine-containing compounds, specific functionals and basis sets may be benchmarked to achieve higher accuracy for ¹⁹F NMR predictions, with methods like ωB97XD/aug-cc-pvdz showing reliable results. rsc.org Calculations are typically performed on a molecular geometry that has been optimized at a suitable level of theory, often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. mdpi.commdpi.com

A hypothetical DFT study (e.g., at the GIAO/ωB97X-D/aug-cc-pvdz level with a PCM solvent model) for this compound would yield predicted chemical shifts for all unique ¹H, ¹³C, and ¹⁹F nuclei. These predicted values serve as a powerful complement to experimental data, aiding in the definitive assignment of complex spectra. For instance, the presence of the electron-withdrawing trifluoromethyl and thiazole groups is expected to significantly influence the chemical shifts of nearby nuclei. The ¹³C chemical shift of the hydrated carbonyl carbon (a gem-diol) would be predicted at a characteristic value, distinct from a standard ketone or enol carbon. colby.edu Similarly, the ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. rsc.orgnih.gov

Computational analysis also provides insight into chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift. The calculated shielding tensor for each nucleus reveals the principal components of the CSA, offering deeper structural information that is particularly relevant in solid-state NMR studies. researchgate.net

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound The following data is hypothetical and serves as an example of results from a DFT calculation. Values are referenced against Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Atom Type | Atom Label (Hypothetical) | Predicted Isotropic Shielding (σ) | Predicted Chemical Shift (δ) [ppm] |

| ¹H | H (on thiazole ring) | 24.5 | 7.5 |

| ¹H | H (on hydroxyl groups) | 26.0 | 6.0 |

| ¹³C | C (gem-diol carbon) | 85.0 | 95.0 |

| ¹³C | C (carbonyl carbon) | -15.0 | 195.0 |

| ¹³C | C (in thiazole ring) | 60.0 | 120.0 |

| ¹³C | C (CF₃ group) | 65.0 | 115.0 (with J-coupling) |

| ¹⁹F | F (in CF₃ group) | 240.0 | -78.0 |

Reaction Pathway and Transition State Analysis for Hypothetical Transformations of this compound

Computational chemistry is a powerful tool for exploring the potential reactivity and transformation mechanisms of molecules. For this compound, a plausible hypothetical transformation is the dehydration back to its β-diketone precursor, which would likely exist in a stable, conjugated enol form due to the influence of the trifluoromethyl group. researchgate.net The mechanism for this transformation can be investigated by mapping the potential energy surface (PES) of the reaction.

The process begins with the reactant (this compound) and ends with the product (the enol tautomer of Trifluorothiazolylbutanedione and a water molecule). Using DFT methods, a search for the transition state (TS) structure connecting the reactant and product is performed. The TS is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction pathway. mdpi.com Its geometry is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of a C-O bond and proton transfer). mdpi.com

The reaction pathway can be modeled under neutral, acidic, or basic conditions, as the mechanism of ketone hydration and dehydration is known to be catalyzed. organicchemistrytutor.comlibretexts.org For instance, an acid-catalyzed dehydration would involve the initial protonation of a hydroxyl group, turning it into a good leaving group (H₂O). organicchemistrytutor.com The subsequent departure of water would form a protonated carbonyl intermediate, which then loses a proton to yield the final product. organicchemistrytutor.com

Studies on similar β-diketones show that the enol form is often more stable than the keto form, especially with electron-withdrawing substituents. researchgate.netresearchgate.net The interconversion barrier between tautomers can also be computationally determined. mdpi.com For the hydrate, the presence of strong electron-withdrawing groups is known to stabilize the hydrated form, which would suggest a significant activation barrier for the dehydration reaction. libretexts.org

Table 2: Illustrative Energy Profile for the Dehydration of this compound The following data is hypothetical and for illustrative purposes, based on a DFT calculation (e.g., B3LYP/6-311++G(d,p)). Energies are relative to the reactant.

| Species | Description | Relative Energy (kcal/mol) |

| R | This compound + H₂O (catalyst) | 0.0 |

| TS | Transition State for Dehydration | +25.5 |

| P | Enol form of Trifluorothiazolylbutanedione + 2 H₂O | -5.0 |

Advanced Structural Elucidation of this compound: Data Not Publicly Available

A comprehensive search for scientific literature and crystallographic data has revealed a significant lack of publicly available information on the chemical compound “this compound.” Despite extensive investigation across multiple scientific databases and vendor catalogs, no specific experimental data for the hydrated form of this compound, including single-crystal X-ray diffraction studies or high-resolution nuclear magnetic resonance (NMR) spectroscopy, could be located.

The anhydrous form of the compound, identified by the IUPAC name 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione and the CAS number 306935-40-0, is listed by several chemical suppliers. However, this availability does not extend to its hydrated counterpart, for which no structural or spectroscopic data has been published in the accessible scientific domain.

Therefore, it is not possible to provide the detailed analysis requested in the article outline, which includes:

Advanced Structural Elucidation of Trifluorothiazolylbutanedione Hydrate

Advanced Spectroscopic Characterization for Molecular Connectivity and Structure:

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Connectivity Confirmation

Without access to primary research data, any attempt to generate the specified content would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. The compound may be a novel substance with research data that is not yet in the public domain, or it may be a compound that has not been synthesized or characterized in its hydrated form.

Until such time as research on Trifluorothiazolylbutanedione hydrate (B1144303) is published, a detailed structural elucidation as outlined cannot be compiled.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. For Trifluorothiazolylbutanedione hydrate, these techniques are instrumental in confirming the presence of the thiazole (B1198619) ring, the diketone moiety, the trifluoromethyl group, and the water of hydration.

In the FT-IR spectrum, the presence of the hydrate is expected to give rise to a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. The C=O stretching vibrations of the butanedione group would likely appear as strong, distinct peaks in the 1750-1680 cm⁻¹ range. The exact position of these bands can indicate the extent of intramolecular hydrogen bonding and the electronic environment of the carbonyl groups. The C-F stretching vibrations of the trifluoromethyl group are anticipated to produce very strong and characteristic absorptions in the 1350-1150 cm⁻¹ region. Vibrations associated with the thiazole ring, including C=N and C-S stretching, are expected in the 1650-1400 cm⁻¹ and 850-650 cm⁻¹ regions, respectively.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C-S stretching modes of the thiazole ring are often more prominent in the Raman spectrum. The symmetric vibrations of the C-C backbone and the trifluoromethyl group would also be readily observable. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational framework of the molecule can be assembled.

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Hydrate) | 3500-3200 (broad) | FT-IR |

| C=O Stretch (Diketone) | 1750-1680 (strong) | FT-IR |

| C=N Stretch (Thiazole) | 1650-1550 | FT-IR, Raman |

| C-F Stretch (Trifluoromethyl) | 1350-1150 (very strong) | FT-IR |

| Thiazole Ring Vibrations | 1500-1300 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₇H₆F₃NO₃S).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the loss of acyl or trifluoroacetyl radicals.

Loss of small molecules: Neutral losses of H₂O, CO, and CF₂ are common fragmentation pathways for similar compounds.

Cleavage of the thiazole ring: Fragmentation of the heterocyclic ring can provide further structural confirmation.

The base peak in the mass spectrum would correspond to the most stable fragment ion formed during the ionization process.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 246.0048 | Protonated Molecular Ion |

| [M-H₂O]⁺ | 227.9942 | Loss of water |

| [M-CF₃]⁺ | 176.0123 | Loss of trifluoromethyl radical |

| [C₄H₂F₃O₂]⁺ | 155.0007 | Trifluoroacetylacetone fragment |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present. In this compound, the primary chromophores are the thiazole ring and the butanedione moiety.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugated system formed by the thiazole ring and the diketone will likely result in a strong absorption band in the UV region, corresponding to a π → π* transition. The non-bonding electrons on the oxygen and nitrogen atoms can undergo n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250-320 | High |

Solid-State NMR and Crystallographic Comparisons for Polymorph Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including the identification of different crystalline forms, or polymorphs. For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative. The ¹³C ssNMR spectrum would show distinct resonances for each carbon atom in the molecule, and the chemical shifts would be sensitive to the local crystalline environment.

¹⁹F ssNMR is highly sensitive to the local environment of the fluorine atoms, making it an excellent probe for detecting subtle structural differences between polymorphs. The presence of multiple peaks in the ¹⁹F ssNMR spectrum could indicate the existence of different polymorphs or non-equivalent fluorine environments within the crystal lattice.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystallographic study of this compound would reveal the precise conformation of the molecule and the nature of the hydrogen bonding involving the water molecule. Comparison of crystallographic data from different batches or crystallization conditions can confirm the presence or absence of polymorphism.

Chiroptical Properties and Stereochemical Assignments (if applicable)

If this compound exists as a chiral molecule, its chiroptical properties can be investigated using techniques such as circular dichroism (CD) spectroscopy. Chirality in this molecule could arise from restricted rotation around the C-C bond connecting the thiazole ring and the butanedione moiety, leading to atropisomerism, or if the molecule crystallizes in a chiral space group.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-zero CD signal would confirm the chirality of the sample. The shape and sign of the CD spectrum can be used to assign the absolute configuration of the stereoisomers, often with the aid of theoretical calculations. The synthesis of chiral thiazole derivatives is an active area of research, and the determination of their stereochemistry is crucial for their potential applications.

Chemical Reactivity and Mechanistic Investigations of Trifluorothiazolylbutanedione Hydrate

Acidity and Basicity Studies of Trifluorothiazolylbutanedione Hydrate (B1144303)

The electronic properties of Trifluorothiazolylbutanedione hydrate are complex, influenced by the interplay of the electron-withdrawing trifluoromethyl group, the heterocyclic thiazole (B1198619) ring, and the dicarbonyl moiety. These features govern the acidity and basicity of the molecule, which are fundamental to its reactivity.

This compound exists in equilibrium with its enol form, giving rise to acidic enolic protons. Additionally, the protons on the carbon atom situated between the two carbonyl groups (α-protons) exhibit significant acidity due to the electron-withdrawing nature of the adjacent carbonyls. The trifluoromethyl group further enhances the acidity of these protons through its strong inductive effect.

Table 1: Estimated pKa Values for Acidic Protons in this compound

| Proton Type | Estimated pKa Range | Rationale |

| Enolic Proton | 4.5 - 6.0 | The strong electron-withdrawing effects of the two carbonyl groups and the trifluoromethyl group stabilize the conjugate base (enolate), increasing the acidity of the enolic proton. |

| α-Proton | 8.0 - 9.5 | The α-protons are rendered acidic by the adjacent dicarbonyl groups, which stabilize the resulting carbanion through resonance. The trifluoromethyl group provides additional inductive stabilization. |

Note: The data presented in this table is illustrative and based on established principles of physical organic chemistry. Actual experimental values may vary.

The carbonyl oxygens also possess lone pairs of electrons and can be protonated under acidic conditions. This protonation plays a crucial role in acid-catalyzed reactions at the carbonyl centers.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence significantly impacts the electronic distribution within the entire molecule. This inductive effect lowers the electron density in the thiazole ring and the butanedione moiety, which in turn:

Increases the acidity of the enolic and α-protons.

Decreases the basicity of the thiazole nitrogen.

Enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Reactivity of the Butanedione Moiety in this compound

The butanedione moiety is the primary site of chemical transformations for this compound. The presence of two electrophilic carbonyl carbons in close proximity allows for a variety of reactions, including nucleophilic additions and condensations.

The carbonyl carbons of the butanedione group are electrophilic and readily undergo nucleophilic addition reactions. byjus.com The hydrate form itself is a product of the nucleophilic addition of water to one of the carbonyl groups. libretexts.org This reaction is reversible, and the equilibrium can be influenced by the reaction conditions. libretexts.org

Under basic conditions, a strong nucleophile can directly attack a carbonyl carbon. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. libretexts.org

Table 2: Examples of Nucleophilic Addition Reactions with Trifluorothiazolylbutanedione

| Nucleophile | Product Type | Reaction Conditions |

| Water (H₂O) | Geminal diol (Hydrate) libretexts.org | Acid or base catalysis libretexts.org |

| Alcohols (ROH) | Hemiacetal/Acetal byjus.com | Acid catalysis byjus.com |

| Amines (RNH₂) | Hemiaminal/Imine byjus.com | Mildly acidic conditions |

| Grignard Reagents (RMgX) | Tertiary Alcohols byjus.com | Anhydrous ether |

| Cyanide (CN⁻) | Cyanohydrin byjus.com | Basic catalysis byjus.com |

Note: This table provides illustrative examples of expected reactions based on the general reactivity of dicarbonyl compounds.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pub This intermediate can then be protonated to yield the final addition product or undergo further reactions.

Condensation reactions are a key feature of dicarbonyl compounds, allowing for the synthesis of a wide variety of heterocyclic systems. wikipedia.org In these reactions, two molecules combine with the loss of a small molecule, typically water. libretexts.org Trifluorothiazolylbutanedione is an excellent substrate for such reactions, as the two carbonyl groups can react with binucleophiles (molecules with two nucleophilic centers).

For instance, reaction with hydrazine (B178648) derivatives (H₂N-NHR) can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) (H₂N-OH) can yield isoxazoles, and reaction with amidines can produce pyrimidine (B1678525) rings. These reactions significantly expand the synthetic utility of this compound, providing access to complex and potentially biologically active heterocyclic scaffolds.

Substitution Reactions at Activated Methylenes

The butanedione portion of this compound contains an activated methylene (B1212753) group situated between two carbonyl functionalities. This position is characterized by heightened acidity of its protons, making it a prime site for a variety of substitution reactions. The presence of the adjacent electron-withdrawing trifluoromethyl and thiazolyl groups is expected to further enhance this acidity, thereby facilitating deprotonation and subsequent reactions.

The general reactivity of activated methylenes in β-dicarbonyl compounds involves their conversion into a nucleophilic enolate, which can then react with various electrophiles. This reactivity is central to many carbon-carbon bond-forming reactions.

Table 1: General Substitution Reactions at Activated Methylene Groups of β-Diketones

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkyl-β-diketone |

| Acylation | Acid chloride (e.g., CH₃COCl) | α-Acyl-β-diketone |

| Halogenation | N-Bromosuccinimide (NBS) | α-Halo-β-diketone |

| Michael Addition | α,β-Unsaturated ketone | 1,5-Dicarbonyl compound |

This table presents generalized reactions and the specific reactivity of this compound may vary based on the electronic effects of its substituents.

In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group would significantly stabilize the enolate intermediate, making the methylene protons more acidic and enhancing the rate of these substitution reactions. The thiazole ring, also being electron-withdrawing, would contribute to this effect.

Reactivity of the Thiazolyl Moiety in this compound

The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms, which imparts a unique reactivity profile. numberanalytics.com Its reactivity is influenced by the substituents attached to it. In this compound, the butanedione and trifluoromethyl groups are electron-withdrawing, which deactivates the ring towards electrophilic attack and potentially activates it towards nucleophilic attack.

Thiazole itself undergoes electrophilic aromatic substitution, with a preference for the C5 position due to the directing effect of the ring nitrogen. numberanalytics.comchemicalbook.com Common electrophilic substitution reactions include halogenation and nitration. numberanalytics.com However, the presence of the strongly deactivating trifluoromethyl and butanedione groups on the thiazole ring in this compound would make electrophilic substitution significantly more difficult. These groups reduce the electron density of the ring, making it less attractive to electrophiles. If a reaction were to occur, it would likely still be directed to the C5 position, assuming it is unsubstituted.

Table 2: Predicted Reactivity of the Thiazole Ring in this compound Towards Electrophiles

| Position on Thiazole Ring | Predicted Reactivity | Rationale |

| C2 | Highly Deactivated | Adjacent to nitrogen and influenced by electron-withdrawing groups. |

| C4 | Deactivated | Influenced by electron-withdrawing groups. |

| C5 | Most likely site for substitution (if it occurs) | Generally the most reactive site in thiazoles for electrophilic attack. chemicalbook.comresearchgate.net |

Nucleophilic substitution on the thiazole ring is generally challenging and requires the presence of a good leaving group and/or strong activation by electron-withdrawing substituents. numberanalytics.com The C2 position of the thiazole ring is the most susceptible to nucleophilic attack due to its electron-deficient nature. chemicalbook.com In this compound, the combined electron-withdrawing effect of the trifluoromethyl and butanedione groups would increase the electrophilicity of the ring carbons, particularly C2. If a suitable leaving group were present at the C2 position, nucleophilic aromatic substitution could be feasible.

Thiazole rings can undergo ring-opening and rearrangement reactions under certain conditions, such as in the presence of strong bases or upon treatment with certain reducing agents like Raney Nickel. nih.govzmescience.com For instance, treatment with a strong base can lead to deprotonation at the C2 position, which can initiate ring-opening pathways. The specific conditions under which this compound might undergo such reactions would depend on the stability of the intermediates formed, which would be influenced by the electron-withdrawing substituents.

Hydrolytic Stability and Dehydration/Rehydration Dynamics of this compound

The "hydrate" in this compound refers to the geminal diol form of one of the ketone groups in the butanedione moiety. This hydration is a reversible process, and the equilibrium between the anhydrous diketone and the hydrate is a key aspect of its chemistry.

The hydration of ketones is an equilibrium process that is influenced by both steric and electronic factors. Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor the formation of the hydrate. In this compound, the presence of the strongly electron-withdrawing trifluoromethyl group and the thiazolyl ring would significantly favor the hydrated form of the adjacent ketone.

The equilibrium can be described by the following equation:

R-CO-R' + H₂O ⇌ R-C(OH)₂-R'

The equilibrium constant, Khydration, is a measure of the relative stability of the hydrate. For this compound, Khydration is expected to be relatively large due to the electronic effects of the substituents.

Table 3: Factors Influencing Ketone Hydration Equilibrium

| Factor | Effect on Khydration | Rationale |

| Electron-withdrawing groups | Increase | Destabilize the carbonyl group, making the carbonyl carbon more electrophilic. |

| Electron-donating groups | Decrease | Stabilize the carbonyl group. |

| Steric hindrance | Decrease | The tetrahedral hydrate is more sterically crowded than the trigonal planar ketone. |

| Temperature | Decrease | Hydration is typically an exothermic process, so increasing temperature shifts the equilibrium towards the ketone. |

Kinetic Studies of Hydration and Dehydration Processes

The hydration and dehydration of a gem-diol, such as this compound, are reversible processes influenced by factors like pH, temperature, and solvent polarity. The equilibrium between the hydrated (gem-diol) and the anhydrous diketone form is a dynamic one. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly impact the kinetics and equilibrium position of this reaction.

In aqueous solutions, the hydration of the carbonyl group is a common phenomenon for ketones, especially those activated by electron-withdrawing substituents. For β-diketones, this exists in competition with keto-enol tautomerism. rsc.orgresearchgate.net The trifluoromethyl group, being a potent electron-withdrawing group, enhances the electrophilicity of the adjacent carbonyl carbon, which generally favors the formation of the hydrate. researchgate.net

The kinetics of the dehydration of the hydrate to the diketone and the reverse hydration process are typically studied using techniques such as UV-Vis spectrophotometry or NMR spectroscopy, by monitoring the change in concentration of the species over time under controlled conditions. The processes are often subject to both acid and base catalysis. muni.cz

Hypothetical Kinetic Data for Hydration/Dehydration of a Trifluoromethyl-β-dione Hydrate

The following table presents hypothetical, yet representative, kinetic data for the dehydration of a compound analogous to this compound at 25°C. This data illustrates the expected influence of pH on the observed rate constant (k_obs).

| pH | k_obs (s⁻¹) for Dehydration | Predominant Catalytic Species |

| 2.0 | 0.05 | H₃O⁺ |

| 4.0 | 0.005 | H₂O (uncatalyzed) |

| 7.0 | 0.004 | H₂O (uncatalyzed) |

| 10.0 | 0.15 | OH⁻ |

| 12.0 | 1.50 | OH⁻ |

Note: This data is illustrative and based on general principles of gem-diol dehydration kinetics. Actual values for this compound would require experimental determination.

The thiazole ring, being a heterocyclic aromatic amine, can also participate in these processes. Depending on the pH, the nitrogen atom in the thiazole ring can be protonated, which would further influence the electronic properties of the entire molecule and, consequently, the hydration/dehydration equilibrium and kinetics.

Oxidation-Reduction Chemistry of this compound: Electrochemical Behavior

The electrochemical behavior of this compound is expected to be characterized by redox processes involving both the β-dicarbonyl moiety and the thiazole ring. The electron-withdrawing nature of the trifluoromethyl group and the electronic characteristics of the thiazole ring will be key determinants of the reduction and oxidation potentials.

Electrochemical studies, typically employing cyclic voltammetry (CV), can provide valuable insights into the redox stability of the molecule and the reversibility of its electron transfer processes. For β-diketones, the enolate form is often the species undergoing oxidation. researchgate.net The reduction of the dicarbonyl moiety is also a possible process.

The thiazole ring itself is electrochemically active and can undergo both oxidation and reduction, although typically at relatively high potentials. nih.gov The presence of the diketone and trifluoromethyl substituents on the thiazole ring will modulate its redox properties.

Illustrative Electrochemical Data for a Trifluoromethyl-Thiazolyl β-Diketone System

The following interactive table shows plausible electrochemical data for a compound structurally related to this compound, as would be determined by cyclic voltammetry in a non-aqueous solvent with a standard supporting electrolyte.

| Redox Process | Peak Potential (E_p vs. Ag/AgCl) | Scan Rate (mV/s) | Process Characteristics |

| Reduction 1 | -1.25 V | 100 | Irreversible, likely reduction of the dicarbonyl moiety |

| Oxidation 1 | +1.80 V | 100 | Irreversible, likely oxidation of the thiazole ring or enolate |

Disclaimer: The electrochemical potentials presented are hypothetical and serve as an illustration of the expected behavior for a molecule with these functional groups. The actual redox potentials for this compound would need to be determined experimentally.

The electron-withdrawing trifluoromethyl group would generally make the reduction of the molecule easier (less negative potential) and its oxidation more difficult (more positive potential) compared to a non-fluorinated analogue. The electrochemical behavior may also be pH-dependent in aqueous media, due to the protonation/deprotonation of the thiazole ring and the enol form.

Coordination Chemistry and Metal Complexation of Trifluorothiazolylbutanedione Derived from Hydrate

Ligand Properties of Trifluorothiazolylbutanedione

The coordination behavior of a ligand is dictated by the nature and arrangement of its potential donor atoms, its ability to form stable chelate rings, and the electronic effects of its substituents. For Trifluorothiazolylbutanedione, these aspects can be theoretically assessed.

Identification of Potential Binding Sites (Oxygen, Nitrogen, Sulfur)

Trifluorothiazolylbutanedione possesses multiple potential coordination sites: the two oxygen atoms of the β-diketone moiety, the nitrogen atom, and the sulfur atom of the thiazole (B1198619) ring. The β-diketone group is a classic bidentate chelating agent, readily coordinating to a metal ion through its two oxygen atoms after deprotonation of the enolic form. The thiazole ring introduces additional potential donor sites in the form of the nitrogen and sulfur atoms. Coordination through the thiazole nitrogen is common for thiazole-containing ligands. nih.govmdpi.com The sulfur atom, being a soft donor, could potentially coordinate to softer metal ions.

Assessment of Chelation Modes and Potential Chelate Ring Sizes

The most probable chelation mode for Trifluorothiazolylbutanedione is as a bidentate ligand through the two oxygen atoms of the butanedione group, forming a stable six-membered chelate ring with a metal ion. This is a well-established coordination mode for a vast number of β-diketonate ligands. nih.govinternationaljournalssrg.org

The possibility of the thiazole nitrogen or sulfur participating in chelation cannot be entirely ruled out. If the thiazole nitrogen were to coordinate in conjunction with one of the dione (B5365651) oxygen atoms, it would result in the formation of a five-membered chelate ring. Tridentate coordination involving both oxygen atoms and the thiazole nitrogen is also a theoretical possibility, which would lead to the formation of fused five- and six-membered chelate rings. However, without experimental data such as single-crystal X-ray diffraction studies, these remain speculative.

Influence of the Trifluoromethyl Group on Ligand Donor Strength and Lewis Basicity

The presence of a trifluoromethyl (-CF₃) group is known to have a significant impact on the electronic properties of a ligand. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density on the β-diketone moiety, thereby decreasing the Lewis basicity of the oxygen donor atoms. A decrease in Lewis basicity generally leads to weaker metal-ligand bonds. However, the increased acidity of the ligand can facilitate its deprotonation and subsequent complexation.

Synthesis and Characterization of Metal Complexes of Trifluorothiazolylbutanedione

The synthesis of metal complexes with Trifluorothiazolylbutanedione would likely follow established procedures for other β-diketonate ligands. Typically, this involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. nih.gov

Complexes with Transition Metals (e.g., Cu, Ni, Co, Fe, Pt, Pd)

Transition metals are well-known to form stable complexes with β-diketonate ligands. internationaljournalssrg.orgorientjchem.orgresearchgate.net It is anticipated that Trifluorothiazolylbutanedione would form neutral complexes of the type [M(L)₂] with divalent transition metals (M = Cu²⁺, Ni²⁺, Co²⁺) and [M(L)₃] with trivalent metals (M = Fe³⁺), where L represents the deprotonated Trifluorothiazolylbutanedione ligand. The geometry of these complexes would depend on the metal ion and its coordination number, with square planar or tetrahedral geometries possible for four-coordinate complexes and octahedral geometry for six-coordinate complexes.

Table 1: Predicted Transition Metal Complexes of Trifluorothiazolylbutanedione

| Metal Ion | Predicted Complex Formula | Predicted Geometry |

| Cu²⁺ | [Cu(C₇H₃F₃NO₂S)₂] | Square Planar |

| Ni²⁺ | [Ni(C₇H₃F₃NO₂S)₂] | Square Planar or Octahedral (with axial ligands) |

| Co²⁺ | [Co(C₇H₃F₃NO₂S)₂] | Tetrahedral or Octahedral (with axial ligands) |

| Fe³⁺ | [Fe(C₇H₃F₃NO₂S)₃] | Octahedral |

| Pt²⁺ | [Pt(C₇H₃F₃NO₂S)₂] | Square Planar |

| Pd²⁺ | [Pd(C₇H₃F₃NO₂S)₂] | Square Planar |

Note: This table is predictive and based on the known coordination chemistry of similar ligands.

Complexes with Lanthanide and Actinide Elements

Lanthanide and actinide ions, being hard Lewis acids, have a strong affinity for oxygen donor ligands like β-diketonates. nih.gov It is highly probable that Trifluorothiazolylbutanedione would form stable complexes with trivalent lanthanide ions (Ln³⁺) and trivalent or tetravalent actinide ions (An³⁺, An⁴⁺). These complexes are often of the stoichiometry [Ln(L)₃] or [An(L)₃/₄], and they frequently exhibit high coordination numbers (typically 8 or 9) by incorporating solvent molecules or forming adducts with other neutral ligands. The volatility of some lanthanide β-diketonate complexes makes them useful as precursors for chemical vapor deposition.

Table 2: Predicted Lanthanide and Actinide Complexes of Trifluorothiazolylbutanedione

| Metal Ion Family | Predicted Complex Formula | Predicted Coordination Number |

| Lanthanides (Ln³⁺) | [Ln(C₇H₃F₃NO₂S)₃(H₂O)ₓ] | 8 or 9 |

| Actinides (An³⁺) | [An(C₇H₃F₃NO₂S)₃(H₂O)ₓ] | 8 or 9 |

| Actinides (An⁴⁺) | [An(C₇H₃F₃NO₂S)₄] | 8 |

Note: This table is predictive and based on the known coordination chemistry of similar ligands. 'x' denotes a variable number of water molecules.

Adducts with Main Group Metals and Metalloids

While transition metals are commonly studied with β-diketonate ligands, main group metals and metalloids also form stable adducts. The synthesis of these complexes typically involves the reaction of a metal salt (e.g., chlorides, nitrates) or an organometallic precursor with the deprotonated trifluorothiazolylbutanedionate ligand in an appropriate solvent.

The properties of these adducts are influenced by the nature of the main group element. For instance, alkali metals (like Na⁺ or K⁺) would be expected to form ionic complexes. Alkaline earth metals (e.g., Mg²⁺, Ca²⁺) would form complexes with the general formula M(ligand)₂, often exhibiting a coordination number of four or higher through solvent coordination or oligomerization. Metalloids such as silicon (Si), germanium (Ge), and tin (Sn) can also form complexes. For example, a dichlorosilicon precursor could react to form a di-substituted complex, Cl₂Si(ligand)₂, resulting in an octahedral geometry around the silicon center. The reactivity and structure of these compounds are of interest in materials science and as precursors for chemical vapor deposition.

Structural Analysis of Metal Complexes Derived from Trifluorothiazolylbutanedione

The structural elucidation of metal complexes is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and spectroscopic methods provides a complete picture of the coordination environment.

Single-Crystal X-ray Diffraction of Representative Metal Complexes

Key crystallographic parameters that would be reported include the crystal system, space group, and unit cell dimensions. For a representative complex, such as a first-row transition metal complex like copper(II) trifluorothiazolylbutanedionate, one would expect to gather data that allows for a detailed analysis of the coordination sphere.

Table 1: Hypothetical Crystallographic Data for a Representative Metal Complex

| Parameter | Expected Value/Information |

|---|---|

| Chemical Formula | C₈H₄F₃NO₂S₂Cu (Example for a Cu(II) complex) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Z | Number of formula units per unit cell |

This table represents the type of data expected from an SCXRD experiment, not actual measured data for the specified compound.

Determination of Coordination Geometry and Stereochemistry Around the Metal Center

Based on SCXRD data, the coordination number and geometry around the central metal ion can be established. For metal ions with a +2 or +3 charge, coordination with two or three bidentate trifluorothiazolylbutanedionate ligands, respectively, is common. This typically leads to coordination numbers of four or six.

For a four-coordinate complex, such as one with a d⁸ metal ion like Ni(II) or Pt(II), a square planar geometry is likely. For a six-coordinate complex, such as with Cr(III) or Co(III), an octahedral geometry is expected. In octahedral complexes with three identical bidentate ligands, facial (fac) and meridional (mer) isomers are possible, though the fac isomer is generally favored for β-diketonates. Furthermore, these octahedral complexes are chiral and can exist as enantiomers (Δ and Λ isomers).

Table 2: Expected Coordination Geometries

| Metal Ion Example | Ligand Stoichiometry | Coordination Number | Likely Geometry |

|---|---|---|---|

| Cu(II) | [Cu(ligand)₂] | 4 | Square Planar |

| Al(III) | [Al(ligand)₃] | 6 | Octahedral |

This table is illustrative of common coordination geometries for β-diketonate complexes.

Spectroscopic Investigations (NMR, IR, UV-Vis) of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal and for studying the complex in solution.

Infrared (IR) Spectroscopy: The IR spectrum of the free trifluorothiazolylbutanedione ligand would show characteristic C=O and C=C stretching vibrations in the 1500-1700 cm⁻¹ region. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies. This shift is indicative of the delocalization of electron density within the chelate ring upon complexation. The presence of the CF₃ group and the thiazole ring would also give rise to characteristic bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Al³⁺, Zn²⁺, or Si⁴⁺), ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be highly informative. The disappearance of the enolic proton signal upon complexation would confirm the deprotonation of the ligand. The chemical shifts of the ligand's protons and carbons would change upon coordination, providing insight into the electronic environment. ¹⁹F NMR would be particularly sensitive to changes in the electronic structure around the trifluoromethyl group.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule. These are discussed in more detail in the following section.

Electronic and Magnetic Properties of Trifluorothiazolylbutanedione Metal Complexes

The electronic and magnetic properties of these complexes are determined by the identity of the central metal ion and the nature of the ligand.

Detailed UV-Vis Spectroscopy and Charge Transfer Transitions

The UV-Vis spectra of metal complexes of trifluorothiazolylbutanedione are expected to exhibit two main types of electronic transitions:

Intra-ligand Transitions: These are high-energy transitions, typically occurring in the ultraviolet region, corresponding to π → π* transitions within the delocalized system of the trifluorothiazolylbutanedionate ligand. These bands are generally intense.

Charge Transfer (CT) Transitions: These transitions involve the movement of an electron between the metal and the ligand. They are typically very intense (high molar absorptivity, ε > 10,000 L mol⁻¹ cm⁻¹) and are responsible for the often vibrant colors of coordination complexes.

Ligand-to-Metal Charge Transfer (LMCT): If the metal ion is easily reduced (i.e., in a high oxidation state) and the ligand has high-energy filled orbitals, an electron can be excited from a ligand-based orbital to a vacant metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): If the metal ion is easily oxidized (i.e., in a low oxidation state) and the ligand possesses low-lying empty π* orbitals, an electron can be excited from a filled metal d-orbital to a ligand-based orbital. The presence of the electron-withdrawing CF₃ group and the π-system of the thiazole ring could make the ligand a good π-acceptor, potentially favoring MLCT transitions with electron-rich metals.

The specific energies of these charge transfer bands are highly dependent on the metal ion and the solvent used.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Trifluorothiazolylbutanedione hydrate (B1144303) |

| Trifluorothiazolylbutanedionate |

| Copper(II) trifluorothiazolylbutanedionate |

| Chromium(III) trifluorothiazolylbutanedionate |

| Cobalt(III) trifluorothiazolylbutanedionate |

| Nickel(II) trifluorothiazolylbutanedionate |

| Platinum(II) trifluorothiazolylbutanedionate |

| Aluminum(III) trifluorothiazolylbutanedionate |

| Zinc(II) trifluorothiazolylbutanedionate |

Magnetic Susceptibility Measurements for Paramagnetic Complexes

No published data were found regarding the magnetic susceptibility measurements of paramagnetic complexes formed with Trifluorothiazolylbutanedione. Research in this area would typically involve synthesizing complexes with paramagnetic metal ions (e.g., transition metals like Mn(II), Fe(III), Co(II), Ni(II), Cu(II) or lanthanides like Gd(III)) and measuring their magnetic moments over a range of temperatures.

Such studies would aim to determine the effective magnetic moment (µeff) and the Weiss constant (θ) for each complex. This information provides insights into the number of unpaired electrons, the spin state of the metal ion, and the nature of magnetic interactions (ferromagnetic, antiferromagnetic, or magnetically dilute) between metal centers within the complex.

A hypothetical data table for such research would look like this:

Hypothetical Table 1: Magnetic Susceptibility Data for Paramagnetic Complexes of Trifluorothiazolylbutanedione

| Complex | Metal Ion | Temperature (K) | Molar Susceptibility (χM) (cm³/mol) | Effective Magnetic Moment (µeff) (B.M.) | Weiss Constant (θ) (K) |

|---|---|---|---|---|---|

| Example 1 | Mn(II) | 298 | Data not available | Data not available | Data not available |

| Example 2 | Fe(III) | 298 | Data not available | Data not available | Data not available |

Luminescence and Photophysical Properties of Trifluorothiazolylbutanedione Metal Complexes

Similarly, there is no available literature on the luminescence and photophysical properties of metal complexes involving Trifluorothiazolylbutanedione. The investigation of such properties is common for complexes with lanthanide ions (e.g., Eu(III), Tb(III), Dy(III), Sm(III)) due to their characteristic sharp emission bands.

Research in this field would focus on the "antenna effect," where the organic ligand absorbs light efficiently and transfers the energy to the central metal ion, which then emits light. Key parameters studied include excitation and emission wavelengths, luminescence lifetimes, and quantum yields. The presence of the thiazole group and the fluorinated alkyl chain could have significant effects on these properties.

A hypothetical data table for such research would look like this:

Hypothetical Table 2: Photophysical Data for Luminescent Metal Complexes of Trifluorothiazolylbutanedione

| Complex | Metal Ion | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ) (µs) |

|---|---|---|---|---|---|

| Example 1 | Eu(III) | Data not available | Data not available | Data not available | Data not available |

| Example 2 | Tb(III) | Data not available | Data not available | Data not available | Data not available |

Advanced Applications of Trifluorothiazolylbutanedione Hydrate and Its Derivatives Non Biological, Non Clinical

Applications in Catalysis

The unique combination of a thiazole (B1198619) ring and a β-diketonate moiety in Trifluorothiazolylbutanedione hydrate (B1144303) suggests its potential as a versatile ligand in various catalytic systems.

Development of Metal-Organic Frameworks (MOFs) Incorporating Trifluorothiazolylbutanedione Ligands

While no specific MOFs based on Trifluorothiazolylbutanedione hydrate are currently documented, the β-diketonate functionality is a well-established building block for MOFs. These ligands are known to form stable complexes with a variety of metal ions. The incorporation of a thiazole ring and a trifluoromethyl group could introduce unique properties to the resulting MOFs. The nitrogen and sulfur atoms in the thiazole ring could act as additional coordination sites, potentially leading to MOFs with novel topologies and functionalities. The trifluoromethyl group, with its strong electron-withdrawing nature, could influence the electronic properties of the framework, which might be beneficial for applications in gas storage or separation.

Investigation in Homogeneous and Heterogeneous Catalysis (e.g., C-H Activation, Polymerization)

Derivatives of thiazole have been explored for their catalytic activities. For instance, certain thiazole derivatives have shown promise in promoting specific chemical transformations. The β-diketonate portion of this compound can chelate to metal centers, which are active in catalysis. This chelation can stabilize the metal catalyst and modulate its reactivity. The electron-withdrawing trifluoromethyl group can enhance the Lewis acidity of the metal center, which is often a desirable trait in catalysts for reactions such as C-H activation and polymerization. While direct studies on this compound are absent, the fundamental properties of its constituent parts suggest it could be a valuable ligand in designing new catalysts.

Exploration in Asymmetric Catalysis (if chiral derivatives are synthesized)

Should chiral derivatives of this compound be synthesized, they could find applications in asymmetric catalysis. The introduction of a chiral center, for example, on the thiazole ring or the butanedione backbone, would allow for the creation of chiral metal complexes. These complexes could serve as catalysts for enantioselective reactions, which are crucial in the synthesis of pharmaceuticals and fine chemicals. The rigidity of the thiazole ring and the defined coordination geometry of the β-diketonate could contribute to a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

Material Science Applications

The electronic and structural features of this compound also point towards its potential in the field of material science.

Exploration as Optoelectronic Materials (e.g., components in Organic Light-Emitting Diodes, Sensors)

Lanthanide complexes containing β-diketonate ligands are renowned for their luminescent properties and have been extensively studied for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The β-diketonate structure in this compound makes it a suitable candidate for forming highly luminescent complexes with lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺). epfl.chresearchgate.net The trifluoromethyl group can enhance the volatility and solubility of these complexes, which is advantageous for device fabrication. nih.gov The thiazole ring, being an aromatic heterocycle, can also contribute to the electronic properties of the material and potentially act as a charge-transporting moiety. These combined features suggest that metal complexes of this compound could be promising materials for the emissive layer in OLEDs or as fluorescent probes in chemical sensors.

Table 1: Potential Optoelectronic Properties of Metal Complexes with Trifluorothiazolylbutanedione-like Ligands

| Metal Ion | Potential Emission Color | Potential Application | Rationale |

| Eu³⁺ | Red | OLEDs, Sensors | Efficient energy transfer from the ligand to the metal ion. |

| Tb³⁺ | Green | OLEDs, Bio-imaging | Sharp emission bands and long luminescence lifetimes. |

| Yb³⁺ | Near-Infrared (NIR) | Telecommunications, Bio-imaging | Emission in the NIR region is transparent to biological tissues. researchgate.net |

Potential as Polymer Additives, Monomers, or Cross-linking Agents

The characteristics of this compound also suggest its utility in polymer science. The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to polymers. As a polymer additive, this compound or its derivatives could enhance these properties in existing polymers.